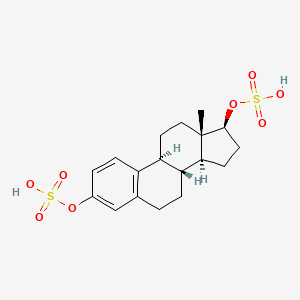
17-Beta-Estradiol-3,17-beta-sulfate
Vue d'ensemble
Description
Il est lié au sulfate d'œstradiol 3 et au sulfate d'œstradiol 17β . Ce composé a une formule chimique de C18H24O8S2 et une masse molaire de 432,50 g·mol−1 . Le disulfate d'œstradiol est connu pour son affinité de liaison significativement inférieure aux récepteurs des œstrogènes par rapport à l'œstradiol .
Méthodes De Préparation
Le disulfate d'œstradiol peut être synthétisé par la sulfatation de l'œstradiol. Le processus implique la réaction de l'œstradiol avec un complexe de trioxyde de soufre-pyridine ou de l'acide chlorosulfonique dans un solvant approprié . Les conditions de réaction nécessitent généralement des températures contrôlées et des temps de réaction spécifiques pour assurer la formation de l'ester disulfate. Les méthodes de production industrielles peuvent impliquer des réactions de sulfatation similaires, mais à plus grande échelle, avec des conditions optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le disulfate d'œstradiol subit diverses réactions chimiques, notamment :
Hydrolyse : Le disulfate d'œstradiol peut être hydrolysé en œstradiol et en acide sulfurique dans des conditions acides ou enzymatiques.
Oxydation : Il peut subir des réactions d'oxydation, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.
Substitution : Les groupes sulfate peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et des enzymes spécifiques comme les sulfatases. Les principaux produits formés à partir de ces réactions sont généralement l'œstradiol et ses dérivés .
4. Applications de la Recherche Scientifique
Le disulfate d'œstradiol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé dans des études liées au métabolisme des œstrogènes et à la synthèse de dérivés d'œstrogènes.
Biologie : Les chercheurs étudient son rôle dans les voies de signalisation des œstrogènes et ses effets sur les fonctions cellulaires.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles dans le traitement hormonal substitutif et son rôle dans les maladies liées à une carence en œstrogènes.
5. Mécanisme d'Action
Le disulfate d'œstradiol exerce ses effets en interagissant avec les récepteurs des œstrogènes, bien que son affinité de liaison soit significativement inférieure à celle de l'œstradiol . Il peut être reconverti en œstradiol par l'action des enzymes sulfatases, qui se lient ensuite aux récepteurs des œstrogènes et modulent l'expression génétique et les fonctions cellulaires. Les cibles moléculaires et les voies impliquées comprennent le récepteur alpha et bêta des œstrogènes, qui jouent un rôle crucial dans divers processus physiologiques .
Applications De Recherche Scientifique
Estradiol disulfate has several scientific research applications:
Chemistry: It is used in studies related to estrogen metabolism and the synthesis of estrogen derivatives.
Biology: Researchers study its role in estrogen signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen deficiency.
Mécanisme D'action
Estradiol disulfate exerts its effects by interacting with estrogen receptors, although its binding affinity is significantly lower than that of estradiol . It can be converted back to estradiol by the action of sulfatase enzymes, which then binds to estrogen receptors and modulates gene expression and cellular functions. The molecular targets and pathways involved include the estrogen receptor alpha and beta, which play crucial roles in various physiological processes .
Comparaison Avec Des Composés Similaires
Le disulfate d'œstradiol est similaire à d'autres sulfates d'œstrogènes tels que le sulfate d'œstradiol 3 et le sulfate d'œstradiol 17β. il est unique en raison de sa structure disulfate, qui affecte son affinité de liaison et son activité biologique. Des composés similaires comprennent :
Sulfate d'œstradiol 3 : Un ester mono-sulfate d'œstradiol avec une affinité de liaison plus élevée aux récepteurs des œstrogènes.
Sulfate d'œstradiol 17β : Un autre ester mono-sulfate avec des propriétés biologiques distinctes.
Sulfate d'estrone : Un sulfate d'œstrogène apparenté avec des rôles métaboliques et physiologiques différents.
La particularité du disulfate d'œstradiol réside dans ses deux groupes sulfate, qui influencent sa solubilité, sa stabilité et son interaction avec les enzymes et les récepteurs.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-70-3 | |
| Record name | Estradiol 3,17-disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3,17-disulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17β-Estradiol disulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



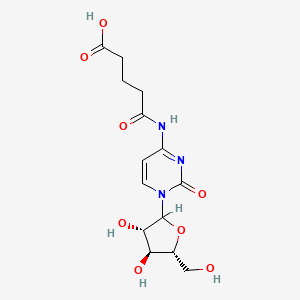
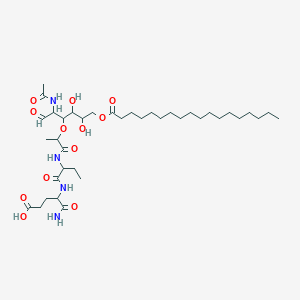

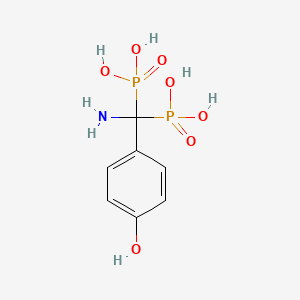
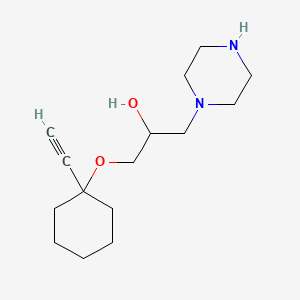
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)


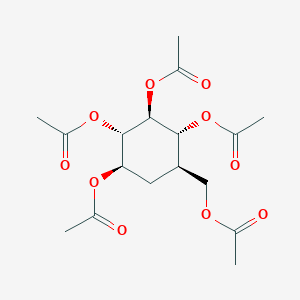
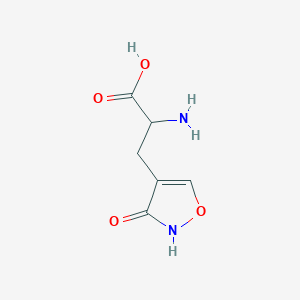


![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)
